

The Intricate Architecture of TEAD Genes: A Guide to Structure and Splice Variants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Teadp*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors, comprising TEAD1, TEAD2, TEAD3, and TEAD4, are crucial downstream effectors of the Hippo signaling pathway. They play a pivotal role in organ size control, cell proliferation, and apoptosis. The interaction of TEAD proteins with the transcriptional coactivators YAP and TAZ is a key regulatory node in both normal development and tumorigenesis, making the TEAD family a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the TEAD gene structure, their alternative splicing variants, and the experimental methodologies used for their characterization.

Core Gene Structure of the TEAD Family

The four members of the human TEAD gene family share a conserved structural organization, featuring a highly conserved N-terminal TEA domain responsible for DNA binding and a C-terminal YAP/TAZ-binding domain that mediates protein-protein interactions.

Table 1: Genomic Location and General Structure of Human TEAD Genes (GRCh38)

| Gene | Chromosomal Location | Total Length (approx.) | Number of Exons (MANE Select Transcript) |
|-------|----------------------|------------------------|--|
| TEAD1 | 11p15.3[1][2] | 270.3 kb[1] | 13[1] |
| TEAD2 | 19q13.33[3][4] | 21.8 kb[5] | 15[3] |
| TEAD3 | 6p21.31[6] | 23.5 kb | 11 |
| TEAD4 | 12p13.33[7] | 81.3 kb[7] | 13[7] |

Alternative Splicing Variants of TEAD Genes

Alternative splicing is a significant mechanism for generating proteomic diversity from a single gene, and the TEAD family is no exception. Various splice isoforms have been identified for each TEAD gene, which can differ in their expression patterns, protein domain composition, and functional activities. The Matched Annotation from NCBI and EMBL-EBI (MANE) project provides a standardized set of transcripts for human genes, with the "MANE Select" transcript representing the most well-supported and biologically representative isoform[8][9][10].

Table 2: TEAD1 Splice Variants (Selected)

| Transcript ID (Ensembl) | Name | Number of Exons | Protein Length (aa) | Key Features |
|----------------------------|-----------|--------------------|------------------------|---|
| ENST000005276 36.7 | TEAD1-206 | 13 | 426 | MANE Select. Encodes the canonical full- length protein[11]. |
| ENST000003343 10.10 | TEAD1-201 | 12 | 426 | Differs in the 5' UTR compared to the MANE Select transcript[12]. |
| ENST000005988 10.5 | TEAD1-204 | 12 | 399 | Results in a truncated protein due to an alternative splice site. |

Table 3: TEAD2 Splice Variants (Selected)

| Transcript ID (Ensembl) | Name | Number of Exons | Protein Length (aa) | Key Features |
|----------------------------|-----------|--------------------|------------------------|--|
| ENST000005939 45.6 | TEAD2-204 | 13 | 451 | MANE Select. Represents the principal isoform[3]. |
| ENST000004028 86.7 | TEAD2-202 | 11 | 447 | Lacks some exons present in the MANE Select transcript, leading to a slightly shorter protein. |
| NM_001256661. 2 (NCBI) | isoform 3 | 11 | 420 | Utilizes an alternative splice site in the 5' coding region, resulting in a shorter N- terminus. |

Table 4: TEAD3 Splice Variants (Selected)

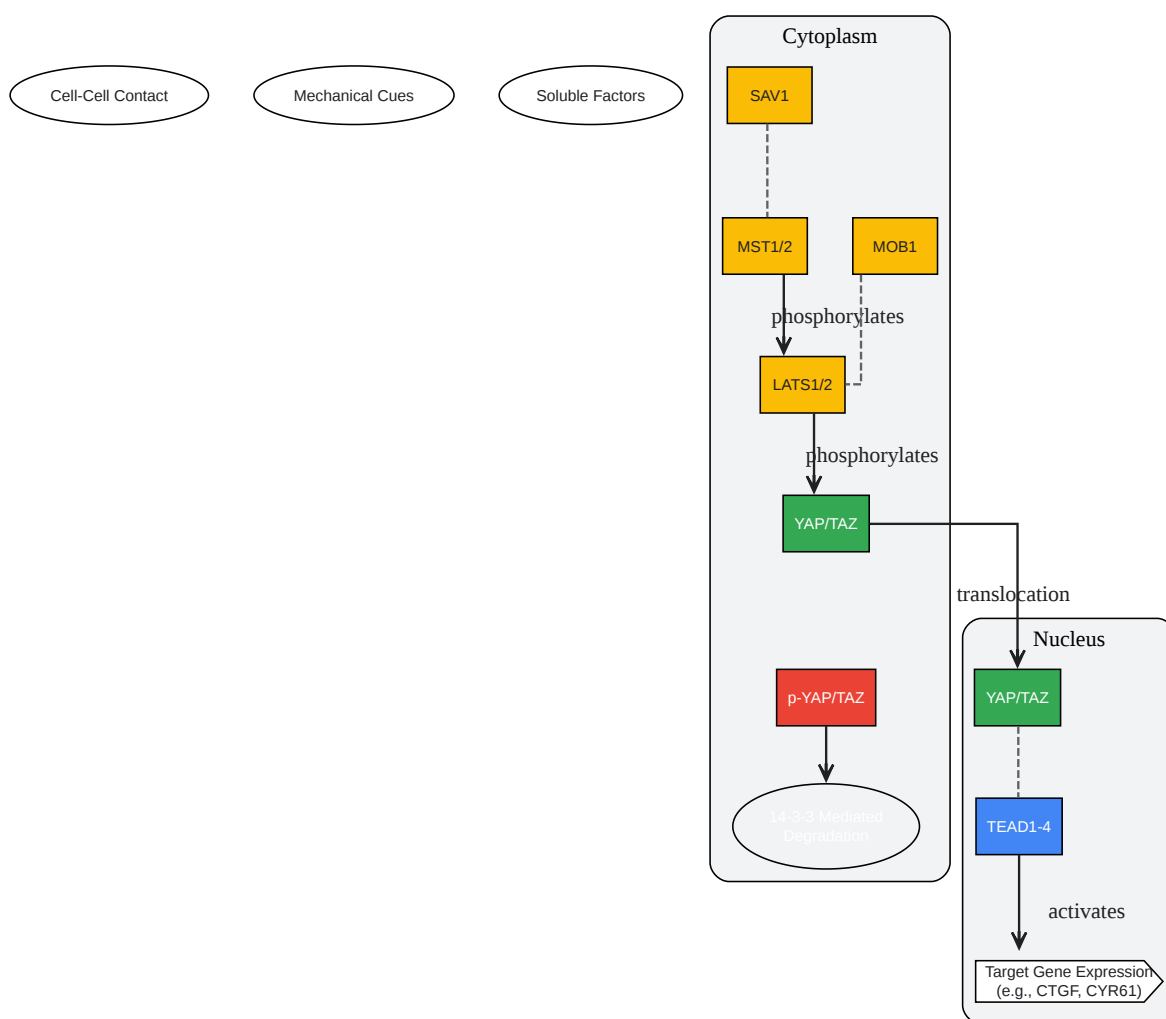
| Transcript ID (Ensembl) | Name | Number of Exons | Protein Length (aa) | Key Features |
|----------------------------|-----------|--------------------|------------------------|--|
| ENST000003388 63.13 | TEAD3-201 | 11 | 435 | MANE Select. Encodes the full-length TEAD3 protein. |
| ENST000004936 84.6 | TEAD3-202 | 10 | 410 | An alternative splice variant that results in a truncated protein. |

Table 5: TEAD4 Splice Variants (Selected)

| Transcript ID (Ensembl) | Name | Number of Exons | Protein Length (aa) | Key Features |
|----------------------------|-----------|--------------------|------------------------|---|
| ENST000003598 64.8 | TEAD4-202 | 11 | 434 | MANE Select. Represents the canonical TEAD4 transcript[7]. |
| ENST000004439 86.3 | TEAD4-204 | 6 | 110 | A transcript variant that undergoes nonsense-mediated decay[13]. |
| NM_201441.3 (NCBI) | isoform 2 | 11 | 395 | Encodes a shorter isoform with a distinct C-terminus compared to the canonical protein. |

Signaling Pathways Involving TEAD

The Hippo signaling pathway is the primary regulator of TEAD transcriptional activity. When the Hippo pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic retention of YAP and TAZ. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD factors, and activate the transcription of target genes involved in cell proliferation and survival.



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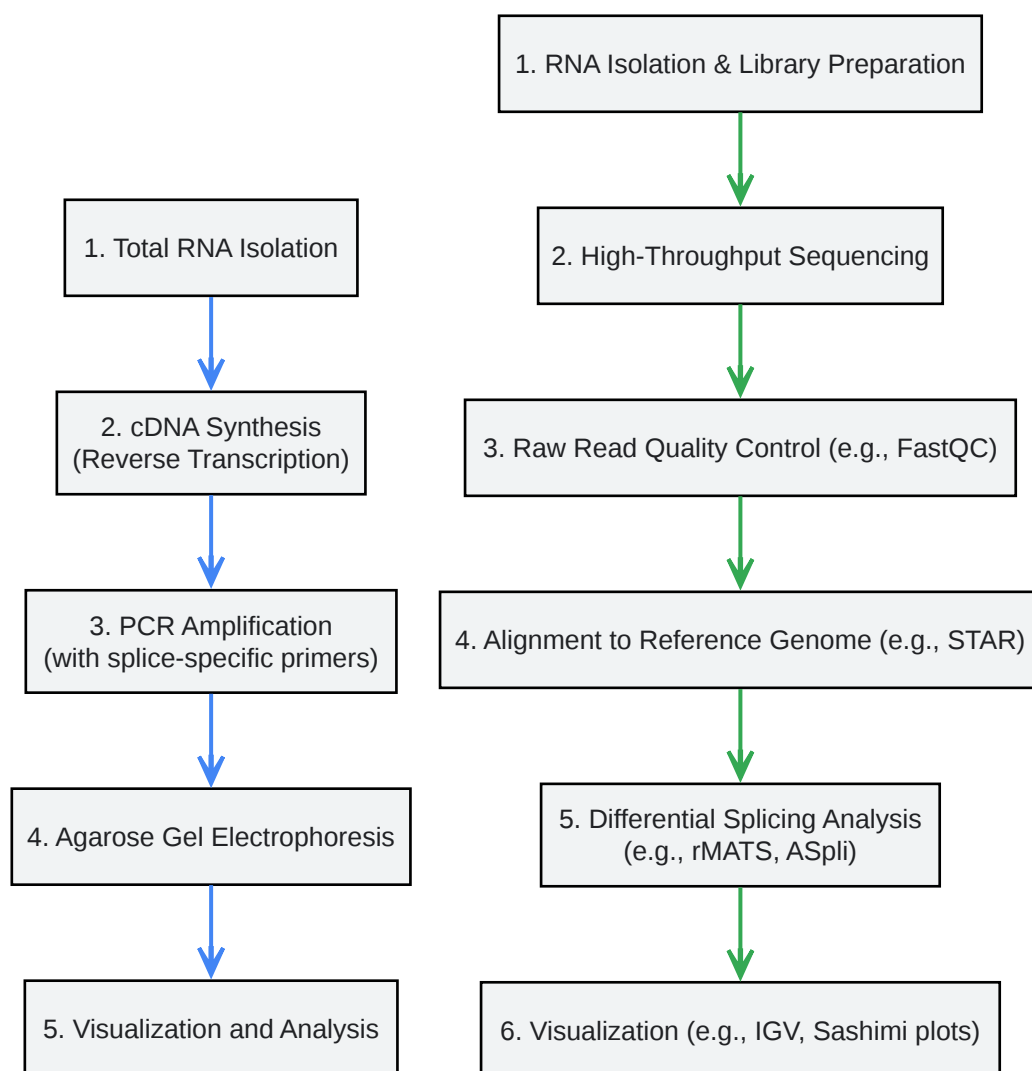
Caption: The Hippo Signaling Pathway regulating TEAD activity.

Experimental Protocols

Analysis of TEAD Alternative Splicing by Reverse Transcription PCR (RT-PCR)

This protocol outlines the steps to identify and relatively quantify different splice variants of a TEAD gene.

Experimental Workflow:



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- To cite this document: BenchChem. [The Intricate Architecture of TEAD Genes: A Guide to Structure and Splice Variants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240515#tead-gene-structure-and-alternative-splicing-variants]

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